N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide
Description
This compound is a heterocyclic hybrid featuring a 1,3,4-thiadiazole core substituted with an ethylthio group at position 5 and a fused pyrazolo-oxazine-carboxamide moiety. The 1,3,4-thiadiazole ring is known for its electron-deficient nature, enabling interactions with biological targets such as enzymes or receptors.
Properties
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N5O2S2/c1-2-19-11-14-13-10(20-11)12-9(17)7-6-8-16(15-7)4-3-5-18-8/h6H,2-5H2,1H3,(H,12,13,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAKGOERBVIIQFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=NN3CCCOC3=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide generally involves multi-step reactions starting from readily available precursors. Here’s a simplified synthetic route:
Formation of the Thiadiazole Ring: Initial reaction between ethyl isothiocyanate and hydrazine hydrate forms the intermediate 5-(ethylthio)-1,3,4-thiadiazole.
Cyclization to Form the Pyrazole Ring: The intermediate then undergoes cyclization with an appropriate α,β-unsaturated ketone to form the pyrazole ring.
Construction of the Oxazine Ring: Finally, the pyrazole intermediate reacts with chloroacetyl chloride in the presence of a base to form the desired oxazine ring, leading to the final compound.
Industrial Production Methods
In industrial settings, the production of this compound might involve more streamlined processes with optimized yields and reaction conditions. Often, these methods employ continuous flow reactions and automated systems to ensure precision and efficiency.
Chemical Reactions Analysis
Types of Reactions It Undergoes
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide can undergo various chemical reactions such as:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can occur at the oxazine ring, potentially breaking it down to simpler structures.
Substitution: Halogenation, nitration, and other substitution reactions can modify the thiadiazole or pyrazole rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperoxybenzoic acid (mCPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (Cl2, Br2), nitric acid (HNO3).
Major Products Formed
Sulfoxides and Sulfones: Formed during oxidation.
Reduced Derivatives: Formed during reduction, possibly with altered ring structures.
Substituted Products: Various halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry:
As a building block for complex organic molecules.
Use in the design of heterocyclic compounds with potential biological activity.
Biology:
Potential inhibitor of specific enzymes due to its unique ring structures.
Use as a probe in biochemical assays.
Medicine:
Research into its potential as an antimicrobial or anticancer agent.
Investigation of its pharmacokinetic properties.
Industry:
Development of materials with specific electronic properties.
Use in the synthesis of polymers with specialized functions.
Mechanism of Action
The exact mechanism by which N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide exerts its effects is subject to ongoing research. Generally, it interacts with molecular targets through:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interacting with DNA/RNA: Potentially affecting gene expression.
Modulating Receptor Activity: Altering cell signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Functional Group Analysis
Target Compound :
- Core : 1,3,4-Thiadiazole + pyrazolo[5,1-b][1,3]oxazine.
- Substituents :
- 5-position: Ethylthio (-S-C₂H₅).
- 2-position: Carboxamide linked to pyrazolo-oxazine.
Analog Compounds (7a-7l from ) :
- Core : 1,3,4-Thiadiazole + benzamide.
- Substituents :
- 5-position: Piperidinylethylthio (-S-CH₂CH₂-N-piperidine).
- 2-position: Benzamide (-CONH-aryl).
Key Differences :
Thioether Substituents : The ethylthio group in the target compound is simpler and less polar than the piperidinylethylthio in analogs, which may influence solubility and target engagement.
Data Table: Comparative Analysis
*Predicted using Molinspiration or similar tools.
Research Findings and Implications
- Structure-Activity Relationship (SAR): The piperidinylethylthio group in analogs enhances AChE binding via cationic interactions with the enzyme’s anionic subsite. The target’s ethylthio group may reduce such interactions but improve metabolic stability.
Pharmacokinetic Considerations :
- Analogs with piperidinylethylthio exhibit higher logP values, suggesting better blood-brain barrier penetration but higher risk of off-target effects. The target compound’s moderate lipophilicity may balance bioavailability and safety.
Future Directions :
- Molecular docking studies comparing the target compound’s binding mode with AChE (vs. analogs) are warranted.
- Synthesis and testing of hybrid derivatives combining pyrazolo-oxazine and piperidinylethylthio groups could optimize both potency and pharmacokinetics.
Biological Activity
N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's structure, synthesis, and various biological activities supported by recent research findings.
Chemical Structure and Properties
- Molecular Formula : C17H19N7O2S3
- Molecular Weight : 449.6 g/mol
- CAS Number : 1448130-12-8
The compound features a complex structure that includes both thiadiazole and pyrazolo moieties, which are known for their diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step reactions. Key steps include:
- Formation of the thiadiazole ring via cyclization reactions.
- Introduction of the ethylthio group through alkylation techniques.
- Final assembly of the pyrazolo[5,1-b][1,3]oxazine framework.
Antimicrobial Activity
Research indicates that compounds containing thiadiazole derivatives exhibit notable antimicrobial properties. For instance:
- In vitro studies have shown that similar compounds can inhibit bacterial growth effectively against strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Properties
This compound has been evaluated for its anticancer potential:
- Cell line studies demonstrated cytotoxic effects against various cancer cell lines including breast and lung cancer cells .
Anti-inflammatory Effects
The compound's anti-inflammatory properties have also been investigated:
- Studies suggest that it may inhibit pro-inflammatory cytokines in cell models, indicating a potential mechanism for treating inflammatory diseases .
Case Studies
Several case studies have highlighted the efficacy of this compound in various biological assays:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant antibacterial activity against multiple pathogens. |
| Study 2 | Showed cytotoxic effects on lung cancer cell lines with IC50 values in low micromolar range. |
| Study 3 | Reported inhibition of TNF-alpha production in activated macrophages indicating anti-inflammatory potential. |
The precise mechanism by which this compound exerts its biological effects likely involves interactions with specific biological targets such as enzymes or receptors involved in cell proliferation and inflammation.
Q & A
Q. What are the standard synthetic routes for this compound, and how are intermediates characterized?
The synthesis typically involves sequential heterocyclization and functionalization. For example, thiadiazole and pyrazolo-oxazine moieties are constructed separately and coupled via carboxamide linkages. Key intermediates are characterized using IR spectroscopy (to confirm functional groups like amides, thioethers), <sup>1</sup>H NMR (to verify proton environments), and mass spectrometry (to confirm molecular ion peaks). Co-crystallization of intermediates with byproducts (e.g., acetamide/thioacetamide derivatives) can aid structural validation via X-ray diffraction .
Q. Which spectroscopic methods are essential for initial characterization?
- IR Spectroscopy : Identifies carbonyl (C=O, ~1650–1700 cm⁻¹) and thiadiazole/thioether (C-S, ~600–700 cm⁻¹) groups.
- <sup>1</sup>H NMR : Resolves proton signals from the pyrazolo-oxazine ring (e.g., diastereotopic protons at δ 3.5–5.0 ppm) and ethylthio substituents (δ 1.2–1.4 ppm for CH₃, δ 2.5–3.0 ppm for SCH₂).
- Elemental Analysis : Validates purity by matching calculated vs. observed C/H/N/S percentages .
Advanced Research Questions
Q. How can heterocyclization conditions be optimized to improve yield?
- Solvent and Catalyst Screening : Use polar aprotic solvents (e.g., DMF) with K₂CO₃ to facilitate nucleophilic substitution in thiadiazole formation .
- Reaction Monitoring : Employ TLC (e.g., chloroform:acetone, 3:1) to track intermediate formation. Adjust heating duration (e.g., 24–48 hrs in H₂SO₄ for cyclization) to minimize byproducts .
- Co-crystallization Strategies : Isolate intermediates as co-crystals (e.g., acetamide/thioacetamide mixtures) to stabilize reactive species and improve reaction efficiency .
Q. How to resolve contradictions between computational predictions and experimental spectral data?
- Multi-Technique Validation : Cross-reference NMR/IR data with X-ray crystallography to confirm bond angles and stereochemistry. For example, X-ray analysis resolved ambiguities in thiadiazole-amide conformations .
- Density Functional Theory (DFT) : Compare calculated vs. experimental IR/NMR spectra to identify discrepancies caused by solvation or crystal-packing effects .
Q. What molecular docking approaches predict biological targets for this compound?
- Target Selection : Prioritize enzymes like GSK-3β or kinases, given structural similarities to triazole-thiadiazole inhibitors .
- Docking Software : Use AutoDock Vina or Schrödinger Suite to simulate binding interactions. Focus on the ethylthio group’s role in hydrophobic pocket engagement and the carboxamide’s hydrogen-bonding potential .
- Validation : Cross-check docking scores with in vitro assays (e.g., enzyme inhibition) to refine predictive models .
Q. How does the ethylthio substituent influence reactivity in derivatization?
- Electrophilic Substitution : The ethylthio group’s electron-donating nature enhances reactivity at the thiadiazole C-5 position. Test alkylation or oxidation (e.g., with H₂O₂ to sulfone derivatives) to modify solubility or bioactivity .
- Stability Studies : Monitor degradation under acidic/alkaline conditions via HPLC to assess thioether lability .
Data Contradiction Analysis
Q. Why do some synthetic routes fail to isolate pure intermediates?
- Byproduct Formation : Co-crystallization of intermediates (e.g., acetamide and thioacetamide) may occur due to similar solubility, requiring gradient recrystallization or column chromatography .
- Reagent Purity : Trace moisture in P₂S₅ can hinder thioamide formation; use anhydrous conditions and fresh reagents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
